1-(Oxetan-3-il)-1H-1,2,3-triazol-4-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

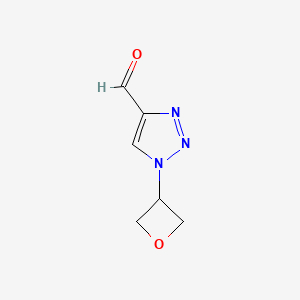

1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that features both an oxetane ring and a triazole ring. The oxetane ring is a four-membered ring containing one oxygen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms.

Aplicaciones Científicas De Investigación

1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

Métodos De Preparación

The synthesis of 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the formation of the oxetane ring followed by the introduction of the triazole ring. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via intramolecular etherification or epoxide ring opening/closing reactions . . Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Análisis De Reacciones Químicas

1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The oxetane ring can undergo ring-opening reactions, often facilitated by nucleophiles under acidic or basic conditions.

Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming larger ring systems.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as copper(I) iodide for click chemistry, and various acids or bases depending on the specific reaction . Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives .

Mecanismo De Acción

The mechanism by which 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity . The oxetane ring’s ability to undergo ring-opening reactions can also play a role in its reactivity, allowing it to form covalent bonds with target molecules . The triazole ring’s nitrogen atoms can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparación Con Compuestos Similares

Similar compounds to 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde include other oxetane and triazole derivatives. For example:

Oxetan-3-one: A simpler oxetane derivative used in various synthetic applications.

1H-1,2,3-Triazole-4-carbaldehyde: A triazole derivative without the oxetane ring, used in similar chemical reactions.

Azetidine derivatives: Four-membered nitrogen-containing rings that share some reactivity with oxetanes.

The uniqueness of 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde lies in its combination of the oxetane and triazole rings, which imparts distinct chemical and biological properties .

Actividad Biológica

1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound characterized by the presence of an oxetane ring and a triazole ring. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and material science. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula for 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is C6H7N3O2. The compound features both a four-membered oxetane ring and a five-membered triazole ring. The structure can be represented as follows:

Synthesis Methods

The synthesis of 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. Common methods include:

- Intramolecular cyclization through etherification or epoxide ring opening.

- Click chemistry , which utilizes copper(I) iodide as a catalyst for triazole formation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. While specific data on 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is limited, related compounds have shown significant antibacterial and antifungal activities. For instance:

- A study demonstrated that various triazole derivatives exhibited potent inhibition against bacterial strains such as Escherichia coli and Enterobacter .

| Compound | Bacterial Strain | Inhibition Rate |

|---|---|---|

| 5b | E. coli | High |

| 5c | Enterobacter | Moderate |

Anticancer Activity

Triazole compounds have also been investigated for their anticancer properties. In vitro studies indicate that similar compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and causing DNA damage . The mechanism typically involves:

- Binding to enzyme active sites , inhibiting their function.

The biological effects of 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde may be attributed to its ability to interact with various biological macromolecules. Potential mechanisms include:

- Enzyme inhibition through competitive binding.

- Disruption of cellular processes leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Comparative studies with other oxetane and triazole derivatives reveal that the combination of these two structural motifs in 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde may enhance its biological activity compared to simpler analogs.

| Compound Type | Activity Level |

|---|---|

| Oxetan derivatives | Moderate |

| Triazole derivatives | Variable |

| 1-(Oxetan-3-y)-triazole | Potentially High |

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives for various applications:

- Antimicrobial Studies : A series of metronidazole-derived triazoles were synthesized and tested for antimicrobial activity, showing superior efficacy compared to their parent compounds .

- Anticancer Screening : Triazole-based compounds demonstrated significant cytotoxicity against cancer cell lines, with some exhibiting effects comparable to established chemotherapeutics like doxorubicin .

Propiedades

IUPAC Name |

1-(oxetan-3-yl)triazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-2-5-1-9(8-7-5)6-3-11-4-6/h1-2,6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHGUHPAFPXBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N2C=C(N=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.